molecular formula C14H12ClNO4S3 B2490928 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1798618-47-9

5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2490928
CAS No.: 1798618-47-9
M. Wt: 389.88
InChI Key: XKAFXLUBIDAAAN-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO4S3 and its molecular weight is 389.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical compound 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide showcases significant potential in various scientific research applications, particularly in chemical synthesis and reactivity. For instance, the synthesis and derivatization of similar sulfonamides have been explored to create novel compounds with potential applications in medicinal chemistry. The creation of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, as reported by Prugh et al. (1991), exemplifies the exploration of topically active ocular hypotensive agents, demonstrating the versatility of sulfonamide derivatives in drug discovery (Prugh et al., 1991). Additionally, the electrochemical oxidation of mucochloric acid derivatives, including aryl- and alkylthio derivatives, has been investigated to understand their electrochemical behavior and potential for creating reactive intermediates (Devyatova et al., 2009).

Potential Inhibitory Effects and Corrosion Inhibition

Research has also delved into the potential inhibitory effects of similar compounds on enzymes and their use as corrosion inhibitors. For example, Sappani and Karthikeyan (2014) examined the efficacy of related sulfonamide derivatives as inhibitors for mild steel corrosion in acidic media, highlighting the compounds' potential in material science and industrial applications (Sappani & Karthikeyan, 2014).

Catalytic and Synthetic Applications

Furthermore, the synthetic utility of compounds containing furan and thiophene moieties, similar to the one , has been extensively explored. These compounds serve as key intermediates in organic synthesis, offering pathways to diverse chemical structures. For instance, the Vilsmeier reaction has been utilized to synthesize 5-(chloromethyl)-2-furaldehyde, demonstrating the potential of using furan derivatives in synthetic organic chemistry (Sanda et al., 1992).

Properties

IUPAC Name

5-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S3/c15-12-5-6-13(22-12)23(18,19)16-8-9-3-4-11(21-9)14(17)10-2-1-7-20-10/h1-7,14,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAFXLUBIDAAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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